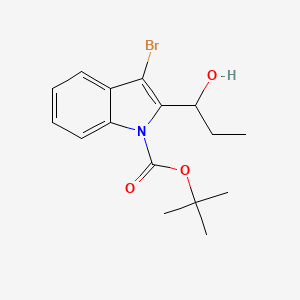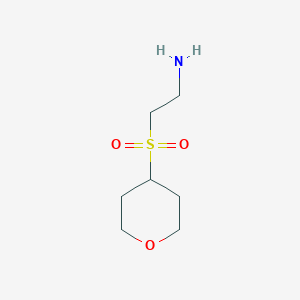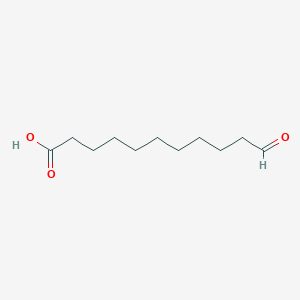![molecular formula C7H5ClN2O B13006386 4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
4-Chloro-2-methylfuro[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylfuro[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused furan and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux at 78°C, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring is activated towards electrophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylfuro[2,3-d]pyrimidine has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy.
Material Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific electronic properties.
Biological Studies: It has been investigated for its potential anti-inflammatory and antibacterial activities.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-methylfuro[2,3-d]pyrimidine exerts its effects involves interaction with molecular targets such as protein kinases. These interactions can inhibit kinase activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can prevent the growth of cancer cells .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrrole and pyrimidine ring system, known for its applications in medicinal chemistry.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrrole ring instead of a furan ring.
Uniqueness: 4-Chloro-2-methylfuro[2,3-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
4-chloro-2-methylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3 |
Clave InChI |
HDYCPCMSKKZPRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CO2)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


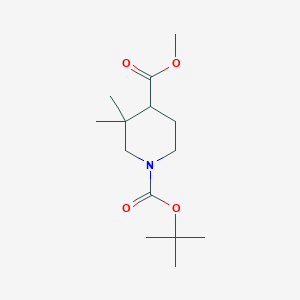
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)

![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

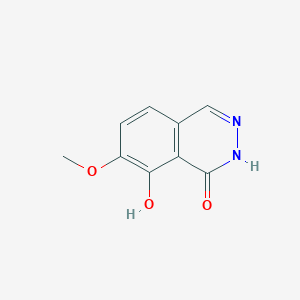

![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
